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Compound of Interest

N,N-dimethylazetidine-3-
Compound Name:
carboxamide hydrochloride

Cat. No.: B1394519

Introduction: Strategic Context and Significance

N,N-dimethylazetidine-3-carboxamide hydrochloride is a heterocyclic organic compound
featuring a strained four-membered azetidine ring. Such scaffolds are of increasing interest in
medicinal chemistry and drug development. The inherent ring strain of the azetidine core can
confer unique conformational properties, while the N,N-dimethylcarboxamide moiety provides a
polar handle that can modulate solubility and engage in specific hydrogen bonding interactions.
Its classification as a building block for protein degraders suggests its role as a versatile
synthon for creating more complex molecules with targeted biological activity.[1]

This guide provides a comprehensive framework for the physicochemical characterization of
N,N-dimethylazetidine-3-carboxamide hydrochloride. As a hydrochloride salt, the
compound is designed for enhanced stability and aqueous solubility, critical parameters for
handling, formulation, and biological testing. The following sections detail its core structural and
physical properties, outline rigorous experimental protocols for their validation, and discuss the
scientific rationale underpinning these analytical choices. This document is intended for
researchers and drug development professionals who require a thorough understanding of this
molecule's behavior for its effective application.

Molecular and Structural Properties
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The fundamental identity of a compound is the bedrock of all subsequent analysis. For N,N-
dimethylazetidine-3-carboxamide hydrochloride, this begins with its unique structural and
molecular identifiers.

o Chemical Structure: The molecule consists of a central azetidine ring substituted at the 3-
position with a carboxamide group, which is further substituted with two methyl groups on the
amide nitrogen. The azetidine ring nitrogen is protonated and forms an ionic bond with a
chloride ion.

Caption: Chemical structure of N,N-dimethylazetidine-3-carboxamide hydrochloride.

 Structural Uniqueness: The azetidine ring is known for its puckered conformation, which
relieves the substantial ring strain inherent in a four-membered heterocycle.[2] This
constrained geometry can be advantageous in drug design, as it limits the number of
accessible conformations, potentially leading to higher binding affinity and selectivity for a
biological target.

Table 1: Core Compound Identifiers

Property Value Source
CAS Number 927390-60-1 [11[3]
Molecular Formula C6H13CIN20 [1]
Molecular Weight 164.63 g/mol [1]
Appearance White to off-white solid [2]

| Purity (Typical) | 297% |[1] |

Physicochemical Properties: Data and Rationale

A quantitative understanding of a compound's physicochemical properties is essential for
predicting its behavior in various environments, from a reaction flask to a biological system.

Table 2: Summary of Physicochemical Properties
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Property Value Methodological Note

Requires experimental
determination via
Melting Point (°C) Data not available Differential Scanning
Calorimetry (DSC) or
capillary method.

The hydrochloride salt form

significantly enhances water

Aqueous Solubility Expected to be high N o
solubility.[2] Quantitative
determination is required.
The protonated azetidine
nitrogen is the primary acidic

pKa Data not available center. Determination via

potentiometric titration is

recommended.

| LogP (Predicted) | -1.0 (for free base) | This value for the free base (N,N-dimethylazetidine-3-
carboxamide) suggests high hydrophilicity.[4] LogD measurement at physiological pH is crucial.

Solubility

The hydrochloride salt form is intentionally used to improve the dissolution properties in
agueous media.[2] This is a direct consequence of the protonation of the azetidine nitrogen,
which creates a more polar, charged species that interacts favorably with water.

o Causality: For preclinical studies, high aqueous solubility is a desirable trait. It simplifies the
preparation of stock solutions for in vitro assays and can improve oral bioavailability in in vivo
models. However, this must be balanced, as very high hydrophilicity can sometimes hinder
cell membrane permeability.

Acidity (pKa)

The pKa of the protonated azetidine nitrogen dictates the charge state of the molecule at a
given pH. This is one of the most critical parameters in drug development.
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o Causality: The pKa influences solubility, membrane permeability (as the neutral form is
typically more permeable), and binding interactions with biological targets. A compound's
charge state at physiological pH (approx. 7.4) will determine its behavior in the body. For
instance, enhanced stability is often observed under acidic conditions (pH < 3) due to the full
protonation of the azetidine nitrogen, which reduces its nucleophilicity and susceptibility to
ring-opening reactions.[2]

Analytical Workflows and Experimental Protocols

The following diagram and protocols represent a self-validating system for the comprehensive
characterization of a new batch of N,N-dimethylazetidine-3-carboxamide hydrochloride.
The workflow ensures that identity and purity are confirmed before quantitative properties are
measured.
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Caption: Comprehensive workflow for physicochemical characterization.
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Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

o Rationale: This protocol establishes the purity of the sample, ensuring that subsequent
measurements are not confounded by impurities. A gradient method is employed to ensure
the elution of any potential impurities with differing polarities.

e System Preparation:

o

Column: C18 reverse-phase, 4.6 x 150 mm, 5 um patrticle size.

[¢]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

o

Flow Rate: 1.0 mL/min.

o

o

Detector: UV at 210 nm (chosen for detecting the amide chromophore).

o Sample Preparation: Prepare a 1 mg/mL stock solution of N,N-dimethylazetidine-3-
carboxamide hydrochloride in Mobile Phase A.

o Gradient Elution:

[¢]

0-2 min: 5% B

o

2-15 min: Linear gradient from 5% to 95% B.

15-18 min: Hold at 95% B.

o

[¢]

18-20 min: Return to 5% B and equilibrate.

e Analysis: Inject 10 pL of the sample. Integrate all peaks and calculate the area percentage of
the main peak to determine purity. The system is self-validating through the use of a well-
characterized column and high-purity solvents.

Protocol: Thermodynamic Aqueous Solubility

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1394519?utm_src=pdf-body
https://www.benchchem.com/product/b1394519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Rationale: This "shake-flask" method is the gold standard for determining thermodynamic
solubility, representing the true equilibrium solubility of the compound.

o Experiment Setup: Add an excess amount of the solid compound (e.g., 10 mg) to a known
volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure
equilibrium is reached. The presence of undissolved solid at the end of the period is critical
for validation.

o Sample Processing: After 24 hours, filter the suspension through a 0.45 pm syringe filter to
remove the excess solid.

» Quantification: Dilute the clear filtrate with mobile phase and quantify the concentration of the
dissolved compound using the previously established HPLC method against a standard
curve. The resulting concentration is the thermodynamic solubility.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

o Thermal Stability: Azetidine derivatives can be susceptible to thermal degradation. Storage
at room temperature is generally acceptable for the solid hydrochloride salt, but for long-term
stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2]

o pH Stability: The hydrochloride salt is most stable in acidic aqueous solutions.[2] In neutral or
basic conditions, the free base form is generated, which may be more susceptible to
degradation pathways such as ring-opening or hydrolysis of the amide. A forced degradation
study is recommended to identify potential liabilities.

Conclusion

N,N-dimethylazetidine-3-carboxamide hydrochloride is a valuable building block
characterized by its strained heterocyclic core and hydrophilic side chain. Its properties as a
hydrochloride salt—namely enhanced aqueous solubility and stability—make it well-suited for
applications in early-stage drug discovery. This guide provides the necessary framework for its
rigorous physicochemical characterization. The outlined protocols for identity, purity, solubility,
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and pKa are designed to generate a robust and reliable data package, enabling researchers to
confidently utilize this compound in their synthetic and biological endeavors. Empirical
validation of these properties is a non-negotiable step in the progression of any chemical entity
from a concept to a functional tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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